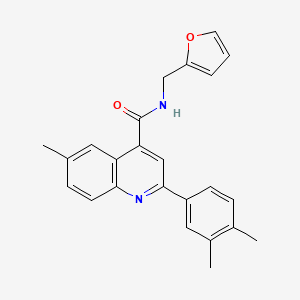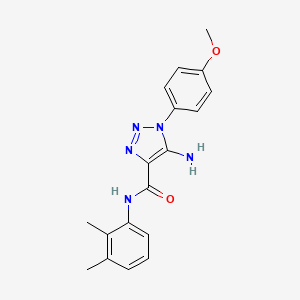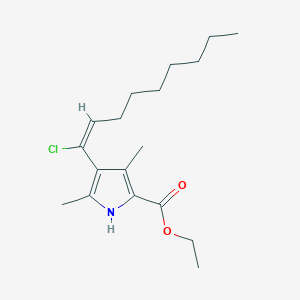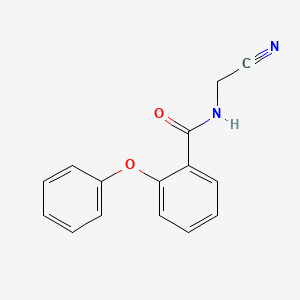![molecular formula C20H23N3O2S B4658527 4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4658527.png)
4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide
Descripción general
Descripción
4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. It belongs to the class of drugs known as piperazinecarboxamides and has shown promising results in preclinical studies.
Mecanismo De Acción
4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide binds to the active site of BTK and inhibits its activity. This leads to the disruption of B-cell receptor signaling and subsequent apoptosis of cancer cells. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of cancer cells. Inhibition of BTK has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical models of cancer. It induces apoptosis in cancer cells and inhibits tumor growth. This compound is a selective inhibitor of BTK and does not affect other kinases. It has shown minimal toxicity in preclinical studies and has a favorable pharmacokinetic profile.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of BTK and has shown promising results in preclinical studies. This compound has a favorable pharmacokinetic profile and has shown minimal toxicity in preclinical studies. However, there are also limitations to using this compound in lab experiments. The synthesis of this compound is a multistep process that requires careful control of reaction conditions and purification steps. This compound is also a relatively new drug, and its long-term safety and efficacy have not yet been fully established.
Direcciones Futuras
There are several future directions for the development of 4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide. One direction is to further investigate the mechanism of action of this compound and its effect on other signaling pathways. Another direction is to explore the potential of this compound in combination with other drugs for the treatment of cancer. Additionally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Aplicaciones Científicas De Investigación
4-(4-acetylphenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide has been extensively studied in preclinical models of cancer. It has shown potent antitumor activity in various types of cancers, including lymphoma, leukemia, and solid tumors. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. Inhibition of BTK leads to the disruption of B-cell receptor signaling and subsequent apoptosis of cancer cells.
Propiedades
IUPAC Name |
4-(4-acetylphenyl)-N-(3-methylsulfanylphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2S/c1-15(24)16-6-8-18(9-7-16)22-10-12-23(13-11-22)20(25)21-17-4-3-5-19(14-17)26-2/h3-9,14H,10-13H2,1-2H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXIDSDNMQFHGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)SC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![10-methyl-4,8-bis(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4658468.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4658469.png)


![2-(2-furylmethyl)-6-(2-pyridinyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4658496.png)
![2-[4-(2,1,3-benzoxadiazol-4-ylmethyl)-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B4658498.png)



![8,9-dimethyl-2-(2-methylphenyl)-7-(6-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4658539.png)
![1-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]-4-(2-methylphenyl)piperazine](/img/structure/B4658554.png)